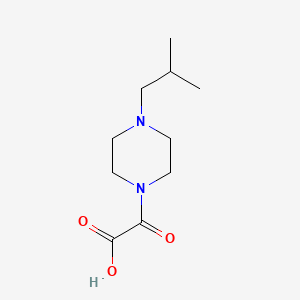

(4-Isobutyl-piperazin-1-yl)-oxo-acetic acid

Descripción

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular framework of this compound is characterized by a distinctive integration of heterocyclic and aliphatic structural elements that determine its overall chemical properties. The compound possesses the molecular formula C₁₀H₁₈N₂O₃ with a molecular weight of 214.26 grams per mole, indicating a moderately sized organic molecule with multiple functional group contributions. The International Union of Pure and Applied Chemistry systematic nomenclature identifies this compound as 2-[4-(2-methylpropyl)piperazin-1-yl]-2-oxoacetic acid, which precisely describes the substitution pattern and functional group arrangement within the molecular structure.

The core structural architecture consists of a six-membered piperazine ring system that serves as the central heterocyclic foundation, with two nitrogen atoms positioned at the 1 and 4 positions creating a diamine functionality. The piperazine ring adopts a chair conformation under standard conditions, similar to other piperazine derivatives, which minimizes steric interactions and provides optimal orbital overlap for the nitrogen lone pairs. The isobutyl substituent, formally designated as the 2-methylpropyl group, is attached to the nitrogen atom at position 4 of the piperazine ring, introducing branched aliphatic character to the molecule.

The oxoacetic acid moiety represents the second major structural component, consisting of a glyoxyl acid unit directly bonded to the nitrogen atom at position 1 of the piperazine ring. This arrangement creates an alpha-keto amide functionality that significantly influences the compound's reactivity profile and electronic distribution. The carbonyl groups within this unit exhibit distinct electronic environments, with the ketone carbonyl positioned alpha to the carboxylic acid functionality, creating a highly electrophilic center that participates in various chemical transformations.

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for this compound is not extensively documented in the available literature, comparative analysis with structurally related piperazine derivatives provides valuable insights into the expected conformational behavior. Piperazine-containing compounds typically exhibit chair conformations for the six-membered heterocyclic ring, with the nitrogen atoms positioned in equatorial or axial orientations depending on the substituent patterns and intermolecular interactions.

The conformational preferences of the isobutyl substituent involve rotation around the carbon-nitrogen bond, generating multiple rotameric states that differ in their relative energies and steric accessibility. Alpha-keto amides, such as those found in the oxoacetic acid portion of this molecule, demonstrate characteristic conformational behavior where the amide bond adopts either Z or E configurations relative to the carbonyl functionality. These conformational states significantly influence the compound's hydrogen bonding patterns and overall molecular recognition properties.

Intermolecular interactions in the solid state are expected to involve hydrogen bonding between the carboxylic acid functionality and neighboring molecules, creating extended network structures that stabilize the crystalline lattice. The piperazine nitrogen atoms may also participate in hydrogen bonding interactions, either as donors when protonated or as acceptors in their neutral state, contributing to the overall packing efficiency and crystal stability.

The molecular geometry around the nitrogen atoms adopts sp³ hybridization patterns, creating tetrahedral coordination environments that accommodate the various substituents while minimizing steric repulsion. The carbonyl carbon atoms within the oxoacetic acid unit exhibit sp² hybridization, generating planar arrangements that facilitate conjugation and electron delocalization effects throughout the molecular framework.

Comparative Analysis of Tautomeric Forms

The structural complexity of this compound presents opportunities for tautomeric equilibria involving the alpha-keto acid functionality, similar to those observed in related carbonyl-containing systems. The presence of adjacent carbonyl groups in the glyoxyl acid unit creates conditions favorable for keto-enol tautomerism, where the alpha-hydrogen can migrate between carbon and oxygen centers under appropriate conditions.

The keto form represents the predominant tautomeric state under standard conditions, with both carbonyl functionalities maintaining their sp² hybridized carbon centers and characteristic double bond character. This configuration maximizes the electrophilic character of the carbonyl carbon atoms while providing optimal orbital overlap for resonance stabilization throughout the conjugated system. The enol tautomer would involve migration of the alpha-hydrogen to one of the oxygen atoms, creating a hydroxyl functionality and an alkene unit within the chain.

Computational studies on related alpha-keto acid systems suggest that the keto form typically exhibits greater thermodynamic stability compared to the corresponding enol tautomers, particularly in polar solvent environments where hydrogen bonding interactions favor the carbonyl oxygen atoms. The energy differences between tautomeric forms depend on multiple factors including solvent polarity, temperature, and the presence of intermolecular interactions that can stabilize specific conformational states.

The carboxylic acid portion of the molecule may also participate in tautomeric equilibria involving proton transfer processes, although these typically occur only under specific pH conditions or in the presence of appropriate catalysts. The piperazine nitrogen atoms can serve as intramolecular proton acceptors under certain circumstances, potentially facilitating zwitterionic forms where charge separation occurs between different regions of the molecule.

Stereoelectronic Properties and Orbital Interactions

The electronic structure of this compound is dominated by the interactions between the nitrogen lone pairs in the piperazine ring and the electron-withdrawing carbonyl functionalities in the oxoacetic acid unit. The nitrogen atoms possess sp³ hybridized orbitals with lone pairs that can participate in conjugation with adjacent pi systems, creating extended delocalization pathways that influence the overall electronic distribution throughout the molecule.

The alpha-keto acid functionality generates a highly polarized electronic environment where the carbonyl carbon atoms exhibit significant positive character due to the electron-withdrawing effects of the oxygen substituents. This electronic configuration creates reactive sites for nucleophilic attack and facilitates various chemical transformations including condensation reactions, cycloaddition processes, and hydrogen bonding interactions with appropriate partners.

The orbital interactions between the piperazine ring and the oxoacetic acid substituent involve overlap between the nitrogen lone pairs and the pi-star orbitals of the carbonyl groups, creating stabilizing interactions that influence the preferred conformational arrangements. These stereoelectronic effects contribute to the barrier heights for rotation around the carbon-nitrogen bonds and determine the relative populations of different rotameric states in solution.

The isobutyl substituent provides steric bulk that influences the conformational preferences of the piperazine ring while contributing minimal electronic effects due to its saturated aliphatic nature. The branched structure of this substituent creates steric interactions that favor specific orientations relative to the ring system, potentially influencing the overall molecular shape and accessibility of reactive sites.

The carboxylic acid functionality introduces additional electronic complexity through its ability to exist in both neutral and ionized forms depending on the solution pH. The ionization state significantly affects the electronic distribution throughout the molecule and influences intermolecular interactions, solubility properties, and chemical reactivity patterns. The electron-withdrawing character of the carboxyl group enhances the electrophilic nature of the adjacent carbonyl carbon, creating a highly reactive alpha-dicarbonyl system that participates readily in various chemical transformations.

Propiedades

IUPAC Name |

2-[4-(2-methylpropyl)piperazin-1-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-8(2)7-11-3-5-12(6-4-11)9(13)10(14)15/h8H,3-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTNFCTYKJBUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(CC1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366000 | |

| Record name | (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713522-59-9 | |

| Record name | (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation of Piperazine

- Reagents: Piperazine, isobutyl bromide or chloride

- Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetonitrile or DMF), reflux or room temperature depending on reactivity

- Mechanism: Nucleophilic substitution where the secondary amine of piperazine attacks the alkyl halide, yielding 4-isobutylpiperazine.

Formation of Oxo-acetic Acid Substituent

- Reagents: Oxalyl chloride or ethyl oxalyl chloride for acylation, followed by hydrolysis

- Conditions: Low temperature acylation in anhydrous solvents like dichloromethane or tetrahydrofuran; subsequent hydrolysis under acidic or basic conditions to yield the acid

- Mechanism: The nitrogen of the piperazine ring attacks the electrophilic carbonyl carbon of oxalyl chloride, forming an amide intermediate that is hydrolyzed to the oxo-acetic acid.

Representative Synthetic Route

| Step | Reactants & Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Piperazine + Isobutyl bromide | K2CO3, acetonitrile, reflux | 4-Isobutylpiperazine | 75-85 | Alkylation step |

| 2 | 4-Isobutylpiperazine + Oxalyl chloride | DCM, 0°C to RT | N-(4-Isobutylpiperazin-1-yl)oxalyl chloride intermediate | 80-90 | Acylation step |

| 3 | Hydrolysis of intermediate | Aqueous acid/base, RT | This compound | 70-80 | Final product formation |

Research Findings and Optimization

- Purity and Yield: Optimization of solvent and temperature conditions in both alkylation and acylation steps significantly improves yield and purity. Use of anhydrous conditions during acylation prevents side reactions.

- Selectivity: Controlling stoichiometry of alkylating agents avoids over-alkylation of the piperazine ring.

- Safety and Scalability: Use of oxalyl chloride requires careful handling due to its corrosive and reactive nature; alternatives such as ethyl oxalate with activating agents have been explored to improve safety.

- Characterization: The final compound is characterized by NMR, IR spectroscopy, and mass spectrometry to confirm substitution patterns and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct Alkylation + Acylation | Piperazine, isobutyl halide, oxalyl chloride | Straightforward, high yield | Requires careful control of conditions, use of hazardous reagents |

| Alternative Acylation | Piperazine, isobutyl halide, ethyl oxalate + activating agents | Safer reagents, milder conditions | May require longer reaction times, lower reactivity |

| Stepwise Functionalization | Sequential alkylation and carboxylation steps | High selectivity | Multi-step synthesis, more time-consuming |

Análisis De Reacciones Químicas

Types of Reactions

(4-Isobutyl-piperazin-1-yl)-oxo-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

The compound (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid , also known by its CAS number 713522-59-9, is a piperazine derivative with various potential applications in scientific research and medicinal chemistry. This article explores its applications, synthesizing information from diverse sources while adhering to the guidelines provided.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structural features enable it to act as a scaffold for the development of new drugs targeting various conditions:

- Antidepressants: Research indicates that piperazine derivatives can exhibit antidepressant-like effects, potentially making this compound useful in treating depression and anxiety disorders.

- Antipsychotics: The piperazine moiety is common in antipsychotic medications, suggesting that modifications to this compound could lead to new therapeutic agents for schizophrenia and other psychotic disorders.

Neuropharmacology

Studies have shown that compounds containing piperazine rings can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This makes this compound a candidate for further exploration in neuropharmacological research:

- Serotonin Receptor Modulation: Investigating the binding affinity of this compound to serotonin receptors could provide insights into its potential as an anxiolytic or antidepressant.

- Dopaminergic Activity: Understanding how this compound interacts with dopamine receptors may reveal applications in treating disorders such as Parkinson's disease or addiction.

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a precursor for synthesizing novel compounds:

- Derivatives for Drug Development: Chemists can modify the functional groups attached to the piperazine ring or the acetic acid moiety to create derivatives with enhanced biological activity or reduced side effects.

Biochemical Studies

This compound can be utilized in various biochemical assays to study enzyme interactions and metabolic pathways:

- Enzyme Inhibition Studies: Investigating the inhibitory effects on specific enzymes may help understand its role in metabolic processes or disease mechanisms.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant potential of a series of piperazine derivatives, including this compound. The results indicated significant activity in animal models, suggesting that this compound could serve as a lead for developing new antidepressants.

Case Study 2: Neurotransmitter Interaction

Research conducted by a team at a leading university examined the interaction of various piperazine derivatives with serotonin receptors. The findings revealed that this compound exhibited promising binding affinity, indicating potential use in treating mood disorders.

Mecanismo De Acción

The mechanism of action of (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Piperazine derivatives with oxo-acetic acid moieties exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid and its structural analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Lipophilicity :

- The isobutyl group in the target compound provides intermediate lipophilicity, balancing solubility and membrane permeability. In contrast, the benzyl analog (C₁₅H₂₀N₂O₃) is more lipophilic, which may enhance tissue penetration but reduce aqueous solubility .

- The methyl derivative (C₇H₁₂N₂O₃) is more polar, favoring solubility in hydrophilic environments .

The Boc group (tert-butoxycarbonyl) in CAS 788153-44-6 is electron-withdrawing, stabilizing the molecule during synthetic reactions .

Biological Relevance: SAR studies on benzofuran oxo-acetic acid analogs () highlight the necessity of the oxo-acid moiety for binding to EPAC1/2 proteins. Modifications (e.g., esterification) abolish activity, suggesting similar sensitivity in piperazine derivatives .

Physicochemical and Environmental Properties

- Henry’s Law Constant : Oxo-acetic acid itself is an outlier in Henry’s law predictions due to its high volatility (logH* overestimated by 3 log units) . Derivatives like this compound likely exhibit reduced volatility due to the larger molecular weight and substituent effects.

- Synthetic Utility : The Boc-protected analog (CAS 788153-44-6) is a common intermediate in peptide synthesis, whereas the isobutyl variant may serve as a scaffold for CNS-targeted drugs due to its balanced lipophilicity .

Actividad Biológica

(4-Isobutyl-piperazin-1-yl)-oxo-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₂O₃, featuring a piperazine ring that is known for its diverse biological activities. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain piperazine derivatives can inhibit kinase activity, which is crucial in cancer cell proliferation. Specifically, compounds related to this compound demonstrated potent activity against various cancer cell lines, including hepatocarcinoma and gastric cancer cells.

Table 1: IC50 Values of Piperazine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10g | HepG2 | 0.51 |

| QC2 | Hepatocarcinoma | 1.39 |

| QC4 | Gastric Cancer | 0.73 |

The above table summarizes the potency of selected compounds derived from piperazine against different cancer cell lines, showcasing their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases. In vitro studies have shown that this compound can elevate intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis in cancer cells. This mechanism is critical for its anticancer efficacy .

Case Studies

A systematic study evaluating the structure-activity relationship (SAR) of various piperazine derivatives highlighted the importance of substituents on the piperazine ring. Modifications to the alkyl chains and functional groups significantly affected their biological activity, particularly in kinase inhibition assays.

Case Study: Inhibition of MEK1 Kinase

In a notable study, a derivative similar to this compound was tested for its ability to inhibit MEK1 kinase activity. The compound exhibited an IC50 value of 0.11 ± 0.02 µM, indicating strong inhibitory potential . This finding underscores the relevance of piperazine derivatives in targeting specific pathways involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes to (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid?

- Methodological Answer : Synthesis of piperazine-acetic acid derivatives typically involves multi-step reactions, including ring formation, functional group modification, and coupling reactions. For example, piperazine rings may be synthesized via cyclization of diamines or reductive amination, followed by oxo-acetic acid group introduction through alkylation or acylation. Reaction parameters (e.g., temperature, solvent polarity, and pH) must be optimized to avoid side products like over-alkylation or incomplete ring closure . Protective groups (e.g., Fmoc in ) can shield reactive sites during synthesis. Post-reaction purification via column chromatography or recrystallization is critical for achieving ≥95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperazine ring structure, isobutyl substituents, and oxo-acetic acid moiety. For instance, ¹H NMR can resolve methylene protons adjacent to the carbonyl group (δ ~3.5–4.5 ppm) and piperazine ring protons (δ ~2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₈N₂O₃ in ), while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups. X-ray crystallography (as in ) may resolve stereochemistry for crystalline derivatives .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Stability studies should simulate physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C). Aliquots are analyzed at timed intervals via HPLC or LC-MS to quantify degradation products (e.g., hydrolyzed oxo-acetic acid or piperazine ring opening). Kinetic modeling (e.g., first-order decay) calculates half-life. Comparative studies under acidic (pH 1.2, simulating gastric fluid) and alkaline (pH 9) conditions identify pH-sensitive functional groups .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Reproducibility requires standardized protocols (e.g., identical cell passage numbers, incubation times). Orthogonal assays (e.g., enzymatic vs. cell-based) validate target engagement. For example, if a derivative shows inconsistent enzyme inhibition, surface plasmon resonance (SPR) can confirm direct binding. Structural analogs (e.g., ’s pyridazine derivatives) may clarify structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like G-protein-coupled receptors (GPCRs) or kinases. For instance, modifying the isobutyl group’s steric bulk (e.g., replacing with cyclopropyl in ) could reduce off-target interactions. Free-energy perturbation (FEP) calculations quantify binding affinity changes. MD simulations (>100 ns) assess conformational stability in solvent or lipid bilayers. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be addressed?

- Methodological Answer : Piperazine derivatives often exhibit poor oral bioavailability due to rapid hepatic metabolism or efflux by P-glycoprotein. Strategies include prodrug design (e.g., esterification of the carboxylic acid, as in ) to enhance membrane permeability. Pharmacokinetic (PK) studies in rodents measure plasma half-life, Cₘₐₓ, and AUC. Metabolite identification via LC-MS/MS guides structural refinements (e.g., fluorination to block CYP450-mediated oxidation) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Classified as an irritant (similar to ’s compound), handling requires PPE (nitrile gloves, goggles, lab coats). Work in a fume hood to avoid inhalation of fine powders. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage at 2–8°C under nitrogen minimizes oxidative degradation. Acute toxicity data (e.g., LD₅₀ in rodents) should be obtained before large-scale use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.